1-Boc-indole-3-carboxamidoxime
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Overview
Description
1-Boc-indole-3-carboxamidoxime is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
One common synthetic route starts with the Boc protection of indole, followed by the formation of the carboxamidoxime group through the reaction of the corresponding carboxamide with hydroxylamine . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-indole-3-carboxamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the carboxamidoxime group to amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines.
Scientific Research Applications
1-Boc-indole-3-carboxamidoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive nature.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-indole-3-carboxamidoxime involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors, influencing biological pathways. The carboxamidoxime group may also play a role in its bioactivity by interacting with specific enzymes or proteins .
Comparison with Similar Compounds
1-Boc-indole-3-carboxamidoxime can be compared with other indole derivatives such as:
Indole-3-carboxamide: Similar structure but lacks the Boc protection and carboxamidoxime group.
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
This compound stands out due to its unique combination of the Boc protection and carboxamidoxime functionality, which may enhance its stability and bioactivity.
Properties
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-10(12(15)16-19)9-6-4-5-7-11(9)17/h4-8,19H,1-3H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQUHRRGQQEASZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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